1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol
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Overview
Description
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol is a chemical compound with the molecular formula C17H26O It is characterized by its unique structure, which includes a tetramethyl-substituted indan ring with an additional isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indan derivatives and alkylating agents.
Alkylation: The indan ring is alkylated using reagents like alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted derivatives.
Scientific Research Applications
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The compound’s unique structure also enables it to participate in various chemical reactions, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylindan-5-ol: Lacks the isobutyl group, resulting in different chemical properties.
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol is unique due to the presence of both the hydroxyl group and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
Properties
CAS No. |
93892-37-6 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
6-butan-2-yl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C17H26O/c1-7-11(2)12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3 |
InChI Key |
RQWQNDDLWURPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1O)C(CC2(C)C)(C)C |
Origin of Product |
United States |
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